molecular formula C10H7BrO2 B1273798 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One CAS No. 23489-36-3

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

Cat. No.: B1273798
CAS No.: 23489-36-3
M. Wt: 239.06 g/mol
InChI Key: NVRNCBWTEDOAQA-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom attached to the ethanone moiety, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One, also known as 1-(benzofuran-2-yl)-2-bromoethanone, is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . Therefore, the primary targets of this compound could be various types of cancer cells.

Mode of Action

For example, some substituted benzofurans have shown dramatic anti-cancer activities . They inhibit the growth of cancer cells, possibly by interacting with cellular components and disrupting their normal functions.

Biochemical Pathways

For instance, they have been found to have anti-inflammatory and anti-oxidative effects . These effects could be due to the compound’s interaction with biochemical pathways involved in inflammation and oxidative stress.

Pharmacokinetics

Benzofuran derivatives are generally known for their improved bioavailability . This suggests that this compound could have good bioavailability, allowing it to reach its targets effectively.

Result of Action

The result of the action of this compound is likely to be the inhibition of the growth of its target cells. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that this compound could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One typically involves the bromination of 1-(1-benzofuran-2-yl)ethanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

    Reduction Reactions: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One has a wide range of applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One can be compared with other benzofuran derivatives, such as:

    1-(1-Benzofuran-2-Yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(1-Benzofuran-2-Yl)-2-Chloroethan-1-One: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    1-(1-Benzofuran-2-Yl)-2-Iodoethan-1-One: Contains an iodine atom, which may impart different reactivity and biological effects.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRNCBWTEDOAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370729
Record name 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23489-36-3
Record name 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzofuran-2-yl)-2-bromoethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Benzofuran-2-yl methyl ketone (1.60 g, 10 mM) was dissolved in ether (20 mL). Under stirring of the mixture at room temperature, bromine (1.60 g) was added thereto. The resultant mixture was stirred for 10 minutes at room temperature, and poured in saturated sodium hydrogencarbonate solution, followed by extraction with ether (80 mL). The extract was washed with saturated brine and dried over magnesium sulfate, and the solvent was removed. Hexane was added to the residue and crystals were collected through filtration. The crystals were washed with hexane and dried, whereby 1.55 g of the product of interest was obtained (yield 69.4%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69.4%

Synthesis routes and methods II

Procedure details

Benzofuran-2-yl methyl ketone (20 g) is dissolved in 100 ml of methylene chloride and 3.2 ml of bromine in methylene chloride is added at 5°-10° C. Then the reaction mixture is stirred at +15° C. for 2 hours. Then it is washed with water, with diluted sodium bicarbonate solution and again with water. The organic phase is dried and evaporated to dryness to give crude 1-(benzofuran-2-yl)-2-bromoethanone.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A polymer of perbromide of pyridine hydrobromide (8.75 g; 17.5 mmol; 1.4 equivalent) is added to a solution of (benzofuran-2-yl)methylketone (2 g; 12.5 mmol) in methanol (40 ml). The resulting mixture is stirred at ambient temperature for 7 hours and the reaction is stopped by filtration. The methanol is eliminated under reduced pressure and an additional addition of diethyl ether allows crystallization of the expected product (3.6 g; yield=60%).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods IV

Procedure details

Pyridinium bromide perbromide (20 g) was added to a THF solution (200 ml) of 2-acetylbenzofuran (8.35 g). The reaction mixture was stirred at room temperature for 20 minutes. The precipitated crystals were collected by filtration, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1) to obtain the entitled compound (6.5 g).
[Compound]
Name
Pyridinium bromide perbromide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the significance of 1-(benzofuran-2-yl)-2-bromoethan-1-one in organic synthesis?

A1: 1-(Benzofuran-2-yl)-2-bromoethan-1-one serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of the bromoethanone moiety, which allows for diverse chemical transformations. For example, it readily reacts with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. [] This intermediate can be further derivatized to create a range of compounds, including thiazolidinone derivatives, which have shown promising biological activities. []

Q2: What antifungal activity has been observed with 1-(benzofuran-2-yl)-2-bromoethan-1-one and its derivatives?

A2: Research has demonstrated potent antifungal activity for 1-(benzofuran-2-yl)-2-bromoethan-1-one against Malassezia furfur DSM 6170, a fungus associated with skin conditions. [] It exhibited both a minimal inhibitory concentration (MIC) and minimal biocidal concentration (MBC) of 1.5 μg mL−1, highlighting its effectiveness in inhibiting fungal growth. [] While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the benzofuran moiety, likely plays a role in its antifungal properties.

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